

6-selenopurine vs 6-selenopurine ribonucleoside efficacy

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Compound Focus: 6-Selenopurine

CAS No.: 5270-30-4

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Biological Activity and Efficacy Data

The table below summarizes the available experimental data on the efficacy of **6-selenopurine** and its nucleoside derivatives.

Compound Name	Biological Activity / Key Finding	Experimental Model	Quantitative Data (EC ₅₀ / IC ₅₀)	Citation
6-Selenopurine	Early biological properties compared to 6-mercaptopurine.	Mice	No abstract or quantitative data available.	[1]

| **Seleno-acyclovir (Acyclic nucleoside)** | Potent anti-herpes simplex virus (HSV) activity. | HEL299 cells infected with HSV-1 and HSV-2 | **HSV-1:** EC₅₀ = 1.47 μM **HSV-2:** EC₅₀ = 6.34 μM No cytotoxicity up to 100 μM. | [2] | | **2,6-Diaminopurine derivative (Acyclic nucleoside)** | Significant anti-human cytomegalovirus (HCMV) activity. | HEL299 cells infected with HCMV | Moderate anti-HCMV activity (specific EC₅₀ not stated in abstract). | [2] | | **Phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes** | Enhanced cytotoxicity and selectivity in tumor cell lines. | In vitro tumor cell lines | IC₅₀ values ranged from three-digit nanomolar to single-digit micromolar. | [3] |

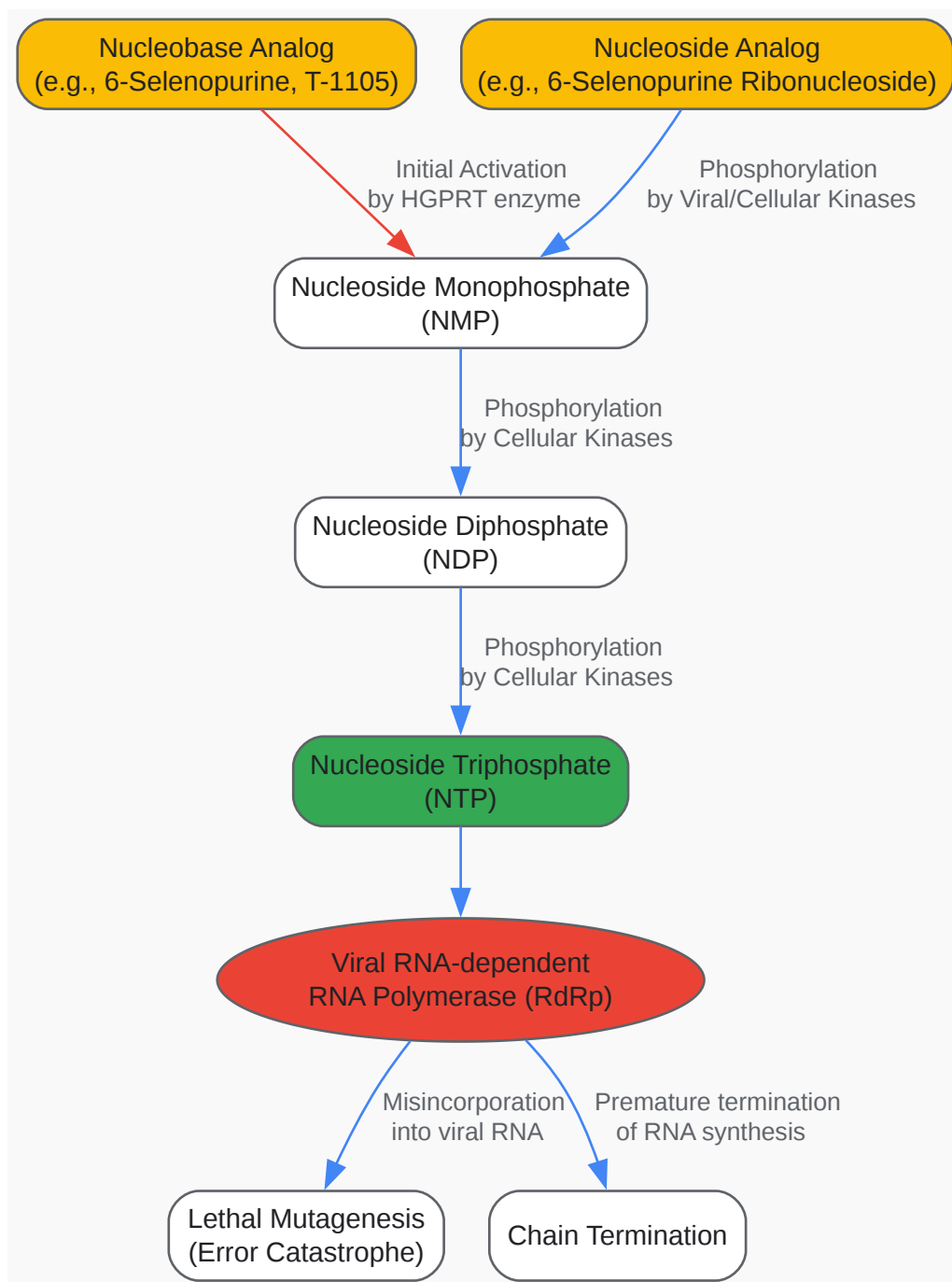
Experimental Protocols for Key Studies

For researchers looking to replicate or understand the context of these findings, here are the core methodologies from the key studies:

- **Antiviral Activity Assay (for acyclic selenopurine nucleosides) [2]:**
 - **Cell and Virus Culture:** Assays were performed in HEL299 cells (human embryonic lung fibroblast cell line). Viruses included HSV-1 (strain F, VR-733), HSV-2 (strain MS, VR-540), and HCMV (Davis, VR-807).
 - **Cytotoxicity Measurement:** Cytotoxicity data (CC_{50}) were determined in uninfected HEL299 cells.
 - **Antiviral Evaluation:** The antiviral effect of compounds was measured by their ability to inhibit virus-induced cytopathic effect in infected cells. The EC_{50} (effective concentration required to achieve 50% protection of virus-induced cytopathy) was calculated.
- **Cytotoxicity Test (for gold(I) complexes) [3]:**
 - **Cell Lines:** In vitro cytotoxicity was evaluated against a panel of tumor cell lines, including multi-drug-resistant variants and cells lacking functional p53.
 - **Viability Assay:** Cell viability was assessed to determine the IC_{50} (half-maximal inhibitory concentration) values.
 - **Mechanism Studies:** Further experiments included evaluating the inhibitory effect on thioredoxin reductase (TrxR), measuring reactive oxygen species (ROS) generation, and analyzing DNA fragmentation and cell cycle arrest.

Metabolic Activation and Signaling Pathways

The efficacy of nucleoside analogs, including selenopurine derivatives, is heavily dependent on their intracellular activation. The pathway below illustrates this general mechanism, which is shared by many antiviral and anticancer nucleoside drugs.



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Structure-Activity Relationship (SAR) Insights

Research on acyclic selenopurine nucleosides reveals key structural factors influencing their efficacy [2]:

- **The Sugar Moisty is Critical:** Replacing the oxygen in the acyclic chain of drugs like acyclovir with selenium creates a **bioisosteric relationship**, leading to compounds with potent antiviral activity.
- **Modifications at the Purine Base:**
 - For anti-HSV activity, the **guanine-like structure** (as in seleno-acyclovir) is most effective.
 - For anti-HCMV activity, **2,6-diaminopurine derivatives** show slightly more potent activity than the guanine derivative (seleno-ganciclovir), likely acting as prodrugs that are converted to the active form within cells.
 - In the studied series, **2,6-disubstituted nucleosides exhibited antiviral activity, while 6-substituted nucleosides were inactive**, highlighting the importance of the C2 position.

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References

1. A comparison of the biological properties of 6-selenopurine ... [pubmed.ncbi.nlm.nih.gov]
2. Structure-Activity Relationships of Acyclic Selenopurine ... [mdpi.com]
3. Revisiting the anticancer properties of phosphane(9- ... [link.springer.com]

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